N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide
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Overview
Description
N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide is a chemical compound characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to a prop-2-enamide moiety
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide may also interact with a variety of biological targets.
Mode of Action
Based on the properties of similar compounds, it’s likely that it interacts with its targets to induce changes at the molecular level .
Result of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the physiological conditions under which the compound is administered, such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide typically involves the reaction of (1S)-1-(4-chlorophenyl)ethanol with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)prop-2-enamide: Similar structure but lacks the ethyl group.
N-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a chlorine atom.
N-(4-bromophenyl)prop-2-enamide: Contains a bromine atom instead of a chlorine atom.
Uniqueness
N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide is unique due to the presence of the (1S)-1-(4-chlorophenyl)ethyl moiety, which imparts specific chemical and biological properties
Properties
IUPAC Name |
N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h3-8H,1H2,2H3,(H,13,14)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYJZXPARSFSKE-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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